6-Phenyl-2-{1-[2-(pyridazin-3-yloxy)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenyl-2-{1-[2-(pyridazin-3-yloxy)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities and have attracted significant attention in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-{1-[2-(pyridazin-3-yloxy)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the pyridazinone core. The most common synthesis method involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as PCl5 for cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-2-{1-[2-(pyridazin-3-yloxy)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidinyl and pyridazinone moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
6-Phenyl-2-{1-[2-(pyridazin-3-yloxy)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Phenyl-2-{1-[2-(pyridazin-3-yloxy)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may act as an antagonist at α-adrenoceptors or inhibit phosphodiesterase enzymes .
Comparison with Similar Compounds
Similar Compounds
6-(4-Methanesulfonamidophenyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one: Known for its vasorelaxant activity.
Pyridaben: An agrochemical with insecticidal properties.
Norflurazon: A herbicide used in agriculture.
Uniqueness
6-Phenyl-2-{1-[2-(pyridazin-3-yloxy)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one is unique due to its specific structural features, which confer distinct pharmacological activities.
Properties
IUPAC Name |
6-phenyl-2-[1-(2-pyridazin-3-yloxyacetyl)azetidin-3-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c25-18-9-8-16(14-5-2-1-3-6-14)22-24(18)15-11-23(12-15)19(26)13-27-17-7-4-10-20-21-17/h1-10,15H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUDBAHDPSAYPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=NN=CC=C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.